molecular formula C12H9F3N2O B12849051 2,3-Dihydro-8-(trifluoromethyl)pyrrolo[2,1-b]quinazolin-9(1H)-one

2,3-Dihydro-8-(trifluoromethyl)pyrrolo[2,1-b]quinazolin-9(1H)-one

Cat. No.: B12849051
M. Wt: 254.21 g/mol
InChI Key: PTUCOBOYIQVGQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-8-(trifluoromethyl)pyrrolo[2,1-b]quinazolin-9(1H)-one is a heterocyclic compound with a unique structure that includes a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-8-(trifluoromethyl)pyrrolo[2,1-b]quinazolin-9(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might start with a substituted aniline and involve steps such as nitration, reduction, and cyclization to form the quinazolinone core.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-8-(trifluoromethyl)pyrrolo[2,1-b]quinazolin-9(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives.

    Reduction: Reduction reactions can modify the quinazolinone core, potentially leading to different functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives, while substitution could introduce various functional groups into the molecule.

Scientific Research Applications

2,3-Dihydro-8-(trifluoromethyl)pyrrolo[2,1-b]quinazolin-9(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism by which 2,3-Dihydro-8-(trifluoromethyl)pyrrolo[2,1-b]quinazolin-9(1H)-one exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-8-(trifluoromethyl)pyrrolo[2,1-b]quinazolin-9(1H)-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications .

Biological Activity

2,3-Dihydro-8-(trifluoromethyl)pyrrolo[2,1-b]quinazolin-9(1H)-one is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes the existing literature on its biological activity, including its mechanisms of action, efficacy in various studies, and potential therapeutic implications.

  • Molecular Formula : C12H9F3N2O
  • Synonyms : 642491-87-0; 8-(Trifluoromethyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Recent studies have indicated that this compound exhibits inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in tumor proliferation and survival.

Inhibition of FGFRs

Research indicates that derivatives of pyrrolo[2,1-b]quinazolinones show significant inhibitory activity against FGFRs. For instance, a related compound demonstrated an IC50 value of 1900 nM against FGFR1, suggesting that modifications at the 8-position can enhance potency and selectivity against cancer cells .

Anticancer Activity

The compound has been evaluated for its anticancer properties through various in vitro and in vivo studies. It has shown promising results against several cancer cell lines:

Cell Line IC50 (µM) Notes
MDA-MB-23110Breast cancer cell line
Hep3B5Liver cancer cell line
4T18Mouse breast cancer model

These findings suggest that the compound may serve as a lead candidate for developing new anticancer therapies.

Antimalarial Activity

In addition to its anticancer properties, the compound's structural analogs have been investigated for antimalarial activity. A study focused on optimizing dihydroquinazolinone derivatives reported that certain modifications resulted in enhanced efficacy against Plasmodium falciparum, the malaria-causing parasite. The incorporation of trifluoromethyl groups was found to significantly improve activity (EC50 = 0.010 μM) compared to other substituents .

Study on FGFR Inhibition

In a study examining the structure-activity relationship (SAR) of pyrrolo[2,1-b]quinazolinones, researchers synthesized various analogs and evaluated their FGFR inhibitory activities. The introduction of a trifluoromethyl group at the 8-position led to a substantial increase in FGFR inhibition compared to non-substituted analogs. This modification facilitated stronger hydrogen bonding interactions with critical residues in the FGFR active site .

Antiparasitic Activity Assessment

Another significant study highlighted the optimization of dihydroquinazolinone derivatives for antimalarial applications. The research demonstrated that compounds with specific substituents exhibited enhanced metabolic stability and aqueous solubility while retaining potent antiparasitic activity . This suggests that structural modifications can balance efficacy and pharmacokinetic profiles.

Properties

Molecular Formula

C12H9F3N2O

Molecular Weight

254.21 g/mol

IUPAC Name

8-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one

InChI

InChI=1S/C12H9F3N2O/c13-12(14,15)7-3-1-4-8-10(7)11(18)17-6-2-5-9(17)16-8/h1,3-4H,2,5-6H2

InChI Key

PTUCOBOYIQVGQL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC3=CC=CC(=C3C(=O)N2C1)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.